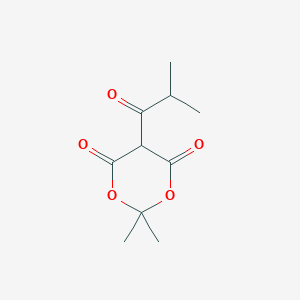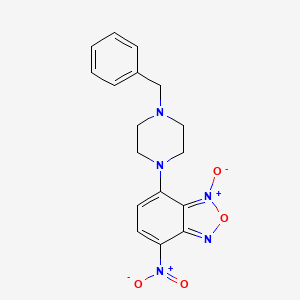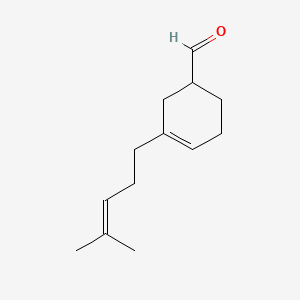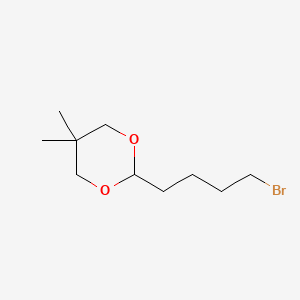
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione is a chemical compound with a complex structure that includes a dioxane ring and a methylpropanoyl group
Vorbereitungsmethoden
The synthesis of 2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of 2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione can be compared with other similar compounds, such as:
2,2-Dimethyl-5-(2-methylpropanoyl)cyclopentan-1-one: This compound has a similar structure but with a cyclopentanone ring instead of a dioxane ring.
2,2-Dimethyl-5-[(2-methylpropanoyl)sulfanyl]octanoic acid: This compound contains a sulfanyl group and an octanoic acid chain, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its specific ring structure and the presence of both dioxane and methylpropanoyl groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
74965-86-9 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(2-methylpropanoyl)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H14O5/c1-5(2)7(11)6-8(12)14-10(3,4)15-9(6)13/h5-6H,1-4H3 |
InChI-Schlüssel |
MVOOKWYIOZFMJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1C(=O)OC(OC1=O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)





![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)






